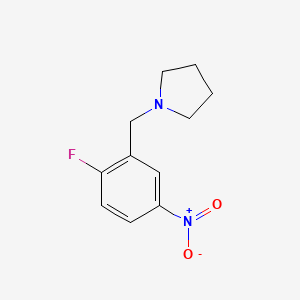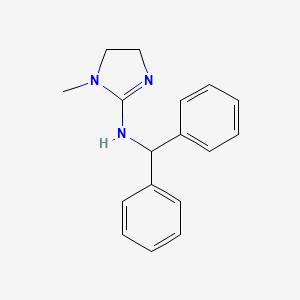
2-(4-Iodo-imidazol-1-yl)ethylamine
Übersicht
Beschreibung
2-(4-Iodo-imidazol-1-yl)ethylamine is a chemical compound that features an imidazole ring substituted with an iodine atom at the 4-position and an ethylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-imidazol-1-yl)ethylamine typically involves the iodination of an imidazole derivative followed by the introduction of the ethylamine group. One common method includes the following steps:
Iodination: The imidazole ring is iodinated at the 4-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated imidazole is then reacted with an ethylamine derivative under basic conditions to introduce the ethylamine group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-imidazol-1-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(4-Chloro-imidazol-1-yl)-ethylamine: Contains a chlorine atom at the 4-position.
2-(4-Fluoro-imidazol-1-yl)-ethylamine: Features a fluorine atom at the 4-position.
Uniqueness
2-(4-Iodo-imidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with molecular targets and different reactivity patterns in chemical reactions.
Eigenschaften
Molekularformel |
C5H8IN3 |
|---|---|
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
2-(4-iodoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
InChI-Schlüssel |
HYNMFJVHFLDDMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN1CCN)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

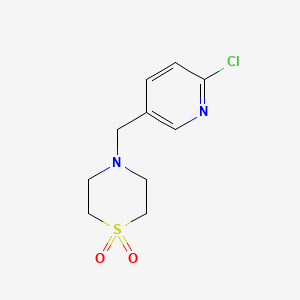
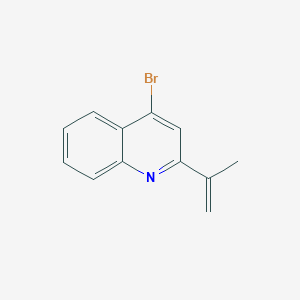
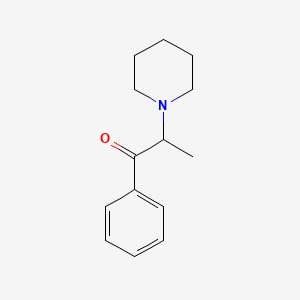
![3-[2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B8461057.png)
![3-Bromo-2-methyl-7-nitrobenzo[b]furan](/img/structure/B8461058.png)
![1-{[3-(3-Aminopropoxy)phenyl]methyl}piperidin-4-OL](/img/structure/B8461059.png)




